molecular formula C8H5F3N2 B1311960 2-(Trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 73221-12-2

2-(Trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B1311960
CAS No.: 73221-12-2
M. Wt: 186.13 g/mol
InChI Key: WJYILVDGCNPKTL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through several methods. One common approach involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . Another method includes the condensation of 2-aminopyridine with aldehydes, followed by trifluoromethylation . These reactions typically occur under mild conditions and are tolerant of various functional groups .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes. For example, a one-pot three-component method using 2-aminopyridine, substituted phenacyl bromides, and trifluoroacetaldehyde methyl hemiacetal under solvent-free and catalyst-free conditions has been described . This method offers good to excellent yields and is suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic trifluoromethylating agents, radical scavengers, and UV absorption spectroscopic studies . The reactions often occur under mild conditions and are tolerant of various functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives of the original compound .

Scientific Research Applications

Comparison with Similar Compounds

2-(Trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific trifluoromethylation pattern and the resulting chemical properties and biological activities.

Biological Activity

2-(Trifluoromethyl)imidazo[1,2-a]pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are known for their varied biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties. The introduction of a trifluoromethyl group enhances the lipophilicity and biological activity of these compounds.

1. Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that certain derivatives showed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.05 to 100 μg/mL. Notably, compounds IPA-6 and IPA-9 displayed excellent anti-tubercular activity with MIC values of 0.05 μg/mL and 0.4 μg/mL respectively .

CompoundMIC (μg/mL)Activity
IPA-60.05Excellent anti-TB
IPA-90.4Excellent anti-TB
IPA-5>100Poor anti-TB

2. Anticancer Activity

The potential of this compound as an anticancer agent has been explored in various studies. A recent investigation identified a novel derivative (I-11) as a potent inhibitor against KRAS G12C-mutated cancer cells. This compound was shown to induce significant cytotoxic effects through targeted covalent inhibition mechanisms .

3. Modulation of Serotonin Receptors

Imidazo[1,2-a]pyridine derivatives have also been studied for their ability to modulate serotonin receptors, particularly the 5-HT2A receptor. These compounds are being evaluated for their potential in treating sleep disorders and other mood-related conditions .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Phospholipase A2 (PLA2) : Some derivatives have been shown to inhibit PLA2 with significant potency, suggesting a role in inflammatory pathways .
  • Serotonin Receptors : Modulation of serotonin receptors can influence neurotransmitter systems involved in mood regulation and sleep cycles .

Study on Anti-Trypanosomal Activity

A collaborative screening effort identified an imidazo[1,2-a]pyridine derivative with promising anti-trypanosomal activity against Trypanosoma cruzi. The compound demonstrated efficacy in both intracellular infection assays and showed potential for further development as an antiparasitic agent .

Synthesis and Evaluation

A one-pot synthesis method has been developed for novel bioactive tri-substituted imidazo[1,2-a]pyridines. These compounds were evaluated for their biological activities using various in vitro assays, confirming their potential as therapeutic agents across multiple disease models .

Summary

The compound this compound exhibits a range of biological activities that make it a valuable scaffold in medicinal chemistry. Its antimicrobial and anticancer properties are particularly noteworthy, alongside its role as a modulator of serotonin receptors. Ongoing research continues to explore its therapeutic potential across various fields.

Properties

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-5-13-4-2-1-3-7(13)12-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYILVDGCNPKTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452981
Record name 2-(Trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73221-12-2
Record name 2-(Trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main synthetic routes to obtain 2-(trifluoromethyl)imidazo[1,2-a]pyridines?

A1: The research primarily highlights a novel synthetic route to 2-(trifluoromethyl)imidazo[1,2-a]pyridines utilizing the reaction between pyridinium alkoxycarbonylmethylides and trifluoroacetonitrile [, ]. This method offers control over the substituents on the imidazo[1,2-a]pyridine ring by varying the alkoxycarbonylmethylide precursor.

Q2: What is the significance of the reaction between pyridinium alkoxycarbonylmethylides and perfluoroalkanenitriles like trifluoroacetonitrile?

A2: This reaction is significant because it provides a direct and efficient method for synthesizing 2-(trifluoromethyl)imidazo[1,2-a]pyridines []. These compounds are valuable building blocks in organic synthesis and medicinal chemistry due to the unique properties imparted by the trifluoromethyl group and the imidazo[1,2-a]pyridine scaffold.

Q3: Can the reaction conditions influence the product distribution in the synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyridines?

A3: Yes, the research demonstrates that adjusting the reactant ratios (pyridinium alkoxycarbonylmethylide and perfluoroalkanenitrile) directly impacts the yield of desired products []. For instance, using an excess of trifluoroacetonitrile can lead to the preferential formation of pyridinium 4,5-dihydro-4-oxo-2,6-bis(trifluoromethyl)pyrimidin-5-ylide, a byproduct, instead of the target 2-(trifluoromethyl)imidazo[1,2-a]pyridine.

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